Nb-Feruloyltryptamine: A Technical Guide to its Natural Sources, Analysis, and Biological Activity
Nb-Feruloyltryptamine: A Technical Guide to its Natural Sources, Analysis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nb-Feruloyltryptamine is a naturally occurring hydroxycinnamic acid amide with demonstrated bioactive potential. This technical guide provides a comprehensive overview of its natural sources, quantitative occurrence, detailed methodologies for its extraction and analysis, and an exploration of its known interactions with key cellular signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Sources and Occurrence
Nb-Feruloyltryptamine has been identified in a variety of plant species. Its presence is most notably documented in the following:
-
Carthamus tinctorius (Safflower): The seeds of the safflower plant are a significant source of Nb-Feruloyltryptamine and related serotonin derivatives.[1][2]
-
Zea mays (Maize): This staple crop has also been reported to contain Nb-Feruloyltryptamine.[1]
-
Datura stramonium (Jimsonweed): This plant is another known source of Nb-Feruloyltryptamine.
While the presence of Nb-Feruloyltryptamine in these species is confirmed, comprehensive quantitative data for this specific compound is limited in the available literature. However, studies on the closely related N-feruloylserotonin in Carthamus tinctorius provide valuable insight into the potential concentrations of these amides in plant tissues.
Quantitative Data for N-feruloylserotonin in Carthamus tinctorius Seeds
The following table summarizes the quantitative analysis of N-feruloylserotonin and N-(p-coumaroyl)serotonin in safflower seeds, which can be used as a proxy for estimating the potential abundance of Nb-Feruloyltryptamine.
| Compound | Plant Part | Concentration (mg/100g) | Analytical Method | Reference |
| N-feruloylserotonin | Seeds | Not explicitly quantified | HPLC | [2] |
| N-(p-coumaroyl)serotonin | Seeds | Not explicitly quantified | HPLC | [2] |
Note: While the presence of N-feruloyltryptamine is confirmed, specific quantitative data was not found in the reviewed literature. The data for N-feruloylserotonin is provided as a reference for a structurally similar compound from the same source.
Experimental Protocols
The extraction, isolation, and quantification of Nb-Feruloyltryptamine and related compounds from plant matrices typically involve multi-step processes. The following sections detail generalized and specific protocols derived from methodologies used for similar compounds.
General Extraction and Isolation of Phenolic Amides from Carthamus tinctorius Seeds
This protocol provides a general workflow for the extraction and isolation of phenolic amides like Nb-Feruloyltryptamine from safflower seeds.
-
Sample Preparation: Safflower seeds are ground into a fine powder.
-
Defatting: The powdered seeds are defatted using a suitable solvent like hexane to remove lipids.
-
Extraction: The defatted powder is then extracted with a polar solvent, typically methanol or ethanol, often with the aid of sonication or maceration to improve extraction efficiency.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common solvent system is ethyl acetate and water.
-
Chromatographic Purification: The resulting fractions are further purified using chromatographic techniques such as column chromatography on silica gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the target compounds.
Preparative Separation of N-Feruloylserotonin and N-(p-Coumaroyl)serotonin using High-Speed Counter-Current Chromatography (HSCCC)
This protocol details a specific method for the preparative separation of N-feruloylserotonin and N-(p-coumaroyl)serotonin from safflower seed meal, which can be adapted for Nb-Feruloyltryptamine.
-
Sample Preparation: A crude extract of safflower seed meal is prepared.
-
HSCCC System: A two-phase solvent system of chloroform-methanol-0.1 M HCl is utilized.
-
Stationary Phase: The upper phase of the solvent system is used as the stationary phase.
-
Mobile Phase: The lower phase of the solvent system is used as the mobile phase.
-
Flow Rate: A flow rate of 1.8 mL/min is maintained.
-
Revolution Speed: The apparatus is set to a revolution speed of 850 rpm.
-
Detection: The eluent is monitored at a wavelength of 310 nm.
-
Sample Injection: The crude sample is dissolved in the upper phase and injected into the system.
Quantitative Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This section outlines a general UPLC-MS/MS methodology for the quantification of small molecules like Nb-Feruloyltryptamine in plant extracts.
-
Chromatographic System: An ACQUITY UPLC® system or equivalent is used.
-
Column: A reversed-phase column, such as a Waters ACQUITY UPLC® HSS T3 (2.1 × 100 mm, 1.8 μm), is suitable for separating phenolic compounds.
-
Mobile Phase: A gradient elution is typically employed using a two-solvent system:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: The gradient is optimized to achieve separation of the target analyte from other matrix components.
-
Mass Spectrometry System: A triple quadrupole mass spectrometer is used for detection and quantification in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) is commonly used, often in positive ion mode for tryptamine derivatives.
-
MRM Transitions: Specific precursor-to-product ion transitions for Nb-Feruloyltryptamine would need to be determined by infusing a standard of the compound into the mass spectrometer.
Signaling Pathways and Biological Activity
While direct studies on the signaling pathways affected by Nb-Feruloyltryptamine are limited, research on structurally similar compounds, such as N-feruloylserotonin and N-(p-coumaroyl)tryptamine, provides significant insights into its potential biological activities, particularly its anti-inflammatory effects.
Inhibition of the JNK/c-Jun Signaling Pathway
N-(p-coumaroyl)tryptamine has been shown to suppress the activation of the JNK/c-Jun signaling pathway in lipopolysaccharide (LPS)-challenged macrophage cells.[3] This pathway is a critical component of the cellular response to inflammatory stimuli.
Modulation of the NF-κB Signaling Pathway
N-feruloylserotonin has demonstrated anti-inflammatory effects by suppressing the nuclear factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
Conclusion
Nb-Feruloyltryptamine represents a promising natural product with potential therapeutic applications, particularly in the realm of anti-inflammatory drug development. While its presence in several plant species is established, further research is required to fully quantify its abundance and elucidate its specific mechanisms of action. The methodologies and signaling pathway information presented in this guide, drawn from studies on closely related analogues, provide a solid foundation for future investigations into this intriguing molecule. Researchers are encouraged to adapt and refine the described protocols to further explore the chemistry and pharmacology of Nb-Feruloyltryptamine.
References
- 1. Nb-Feruloyltryptamine | C20H20N2O3 | CID 641764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-(p-Coumaryol)-Tryptamine Suppresses the Activation of JNK/c-Jun Signaling Pathway in LPS-Challenged RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical characterization of flavonoids and alkaloids in safflower (Carthamus tinctorius L.) by comprehensive two-dimensional hydrophilic interaction chromatography coupled with hybrid linear ion trap Orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
